molecular formula C7H10N2O2 B6617108 (5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione CAS No. 2137145-59-4

(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Cat. No. B6617108
CAS RN: 2137145-59-4
M. Wt: 154.17 g/mol
InChI Key: NSJNDFMJXLKSSR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, also known as 5-cyclopropyl-5-methylimidazolidine-2,4-dione or 5-cyclopropyl-5-methyl-imidazolidine-2,4-dione, is an organic compound belonging to the class of imidazolidines. It is a five-membered ring compound composed of nitrogen, carbon, and oxygen atoms. The compound is of interest due to its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(5R)-(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dionel-5-methylimidazolidine-2,4-dione has been studied extensively in recent years due to its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical field, the compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In agrochemicals, the compound has been studied as a potential herbicide and insecticide. In materials science, the compound has been studied as a potential precursor for the production of polymers and other materials.

Mechanism of Action

The exact mechanism of action of (5R)-(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dionel-5-methylimidazolidine-2,4-dione is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It is also believed that the compound may act as a modulator of other enzymes, such as those involved in the metabolism of hormones and other compounds.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of (5R)-(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dionel-5-methylimidazolidine-2,4-dione are not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This could lead to increased levels of acetylcholine in the body, which could have a variety of effects on the nervous system. In addition, the compound may also act as a modulator of other enzymes, such as those involved in the metabolism of hormones and other compounds.
Advantages and Limitations for Laboratory Experiments
The main advantage of using (5R)-(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dionel-5-methylimidazolidine-2,4-dione in laboratory experiments is its high solubility in water and other organic solvents. This makes it easy to work with and allows for precise control of the concentration of the compound. However, the compound is also highly reactive and can easily react with other compounds in the presence of light or heat, making it difficult to store and handle. In addition, the compound is not commercially available and must be synthesized in the laboratory.

Future Directions

The potential applications of (5R)-(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dionel-5-methylimidazolidine-2,4-dione are still being explored. Future research could focus on the development of new synthesis methods for the compound, as well as further exploration of its biochemical and physiological effects. In addition, further studies could be conducted to explore the potential applications of the compound in the fields of pharmaceuticals, agrochemicals, and materials science. Finally, research could be conducted to explore the potential toxicity of the compound and to develop methods for its safe use.

Synthesis Methods

The synthesis of (5R)-(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dionel-5-methylimidazolidine-2,4-dione is typically achieved through a series of chemical reactions. The first step involves the reaction of an aldehyde or ketone with an amine in the presence of a strong base such as sodium hydride or lithium diisopropylamide. This reaction produces an imine, which is then reacted with a cyclopropyl bromide in the presence of a strong base to form the desired compound. Other methods of synthesis have also been reported, such as the reaction of an imine with a cyclopropyl bromide in the presence of a palladium catalyst and the reaction of a cyclopropyl bromide with an imidazole in the presence of a strong base.

properties

IUPAC Name

(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJNDFMJXLKSSR-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-5-cyclopropyl-5-methylimidazolidine-2,4-dione

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